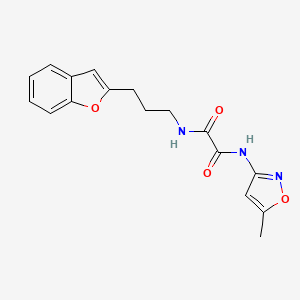![molecular formula C21H22N2OS B2772381 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 321998-18-9](/img/structure/B2772381.png)
5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound that can be used for pharmaceutical testing . It belongs to the family of pyrazoles, which are simple aromatic ring organic compounds distinguished by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of a synthesis process involves the condensation of an ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts .
Molecular Structure Analysis
The molecular structure of pyrazoles, including “this compound”, is characterized by a 5-membered ring structure made up of two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo nucleophilic and electrophilic substitution reactions at various positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 350.477, a density of 1.1±0.1 g/cm3, a boiling point of 514.5±50.0 °C at 760 mmHg, and a flash point of 265.0±30.1 °C .
Aplicaciones Científicas De Investigación
Synthetic Pathways and Intermediates
5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde serves as an intermediate in the synthesis of various pyrazole derivatives with potential applications in organic and medicinal chemistry. This compound and its related derivatives have been used as precursors in Sonogashira-type cross-coupling reactions, leading to the synthesis of pyrazolo[4,3-c]pyridines and their oxides. These reactions have been facilitated by microwave assistance and involve the use of tert-butylamine and silver-triflate-catalysed regioselective cyclisation, showcasing the versatility of these pyrazole derivatives in constructing complex heterocyclic compounds (G. Vilkauskaitė, A. Šačkus, & W. Holzer, 2011; B. Palka, A. Di Capua, M. Anzini, G. Vilkauskaitė, A. Šačkus, & W. Holzer, 2014).
Structural and Spectroscopic Analysis
The structural and spectroscopic analysis of pyrazole derivatives provides insights into their molecular architecture and potential chemical behavior. X-ray diffraction has been employed to determine the crystal structure of these compounds, revealing their planarity and molecular interactions. Such studies are essential for understanding the molecular basis of their reactivity and potential applications in synthesizing novel materials or biologically active molecules (Cunjin Xu & Yan-Qin Shi, 2011).
Supramolecular Chemistry and Hydrogen Bonding
Research into the supramolecular chemistry of pyrazole derivatives has highlighted the role of hydrogen bonding in forming complex molecular assemblies. These interactions are crucial for the self-assembly of molecules into higher-order structures, which can have applications in materials science, nanotechnology, and drug design. The detailed investigation of hydrogen bonding patterns and their influence on molecular conformation and packing provides valuable information for designing molecules with desired properties (Jorge Trilleras, M. Utria, J. Cobo, & C. Glidewell, 2014).
Catalysis and Chemical Transformations
Pyrazole derivatives have been explored as catalysts or components in catalytic systems for facilitating chemical transformations. Their application in condensation reactions, as demonstrated by the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, underscores the potential of pyrazole-based compounds in synthesis and catalysis, offering a pathway to efficiently produce heterocyclic compounds with high yields and under environmentally benign conditions (S. Tayebi, Mojtaba Baghernejad, D. Saberi, & K. Niknam, 2011).
Direcciones Futuras
Pyrazoles, including “5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde”, continue to be a focus of research due to their wide range of applications. Current developments in synthetic techniques and biological activity related to pyrazole derivatives are being discussed . The future may see the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this class of compounds .
Propiedades
IUPAC Name |
5-(4-tert-butylphenyl)sulfanyl-1-methyl-3-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-21(2,3)16-10-12-17(13-11-16)25-20-18(14-24)19(22-23(20)4)15-8-6-5-7-9-15/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVHGPWIPFSMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
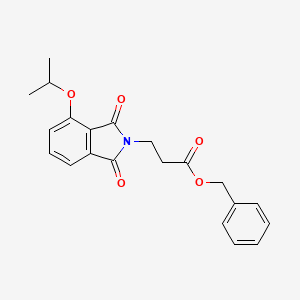
![N,N-diethyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2772300.png)
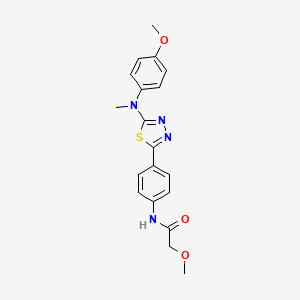

![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2772306.png)
![N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2772307.png)
![2-hydroxy-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2772309.png)
![N-Cyclopropyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2772310.png)
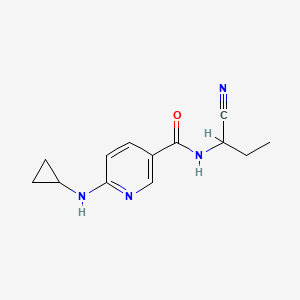
![(E)-methyl 2-((2-chlorobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2772314.png)
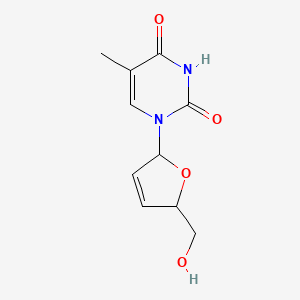
![4-(Difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2772319.png)
![2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2772320.png)
